molecular formula C18H18N4O5 B2380193 2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1421476-54-1

2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2380193
CAS No.: 1421476-54-1
M. Wt: 370.365
InChI Key: XGBYBZLNCGEXHU-UHFFFAOYSA-N
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Description

2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a dihydropyrazinone core, and a methylisoxazolylacetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the ethoxyphenyl derivative, followed by the formation of the dihydropyrazinone core through cyclization reactions. The final step involves the introduction of the methylisoxazolylacetamide group under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the dihydropyrazinone core or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the ethoxyphenyl or isoxazolylacetamide moieties.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the biological context and the specific activity being investigated.

Comparison with Similar Compounds

Similar compounds include other dihydropyrazinone derivatives and isoxazolylacetamide compounds. What sets 2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

  • 2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(5-ethylisoxazol-3-yl)acetamide

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-3-26-14-7-5-4-6-13(14)22-9-8-21(17(24)18(22)25)11-16(23)19-15-10-12(2)27-20-15/h4-10H,3,11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBYBZLNCGEXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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